Fluorescent Brightener 134

Description

The exact mass of the compound Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

disodium;5-[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H30N10O8S2.2Na/c1-51-33-41-29(35-23-9-5-3-6-10-23)39-31(43-33)37-25-17-15-21(27(19-25)53(45,46)47)13-14-22-16-18-26(20-28(22)54(48,49)50)38-32-40-30(42-34(44-32)52-2)36-24-11-7-4-8-12-24;;/h3-20H,1-2H3,(H,45,46,47)(H,48,49,50)(H2,35,37,39,41,43)(H2,36,38,40,42,44);;/q;2*+1/p-2/b14-13+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYOOAPDMVGPIQ-QDBORUFSSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)OC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC(=NC(=N1)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)OC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28N10Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7342-13-4 (Parent) | |

| Record name | C.I. Fluorescent Brightener 213 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003426435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

814.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3426-43-5, 85154-00-3 | |

| Record name | C.I. Fluorescent Brightener 213 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003426435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 4,4'-bis((6-anilino-4-methoxy-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085154003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-methoxy-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium 4,4'-bis[[6-anilino-4-methoxy-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of Fluorescent Brightener 134

This technical guide provides a comprehensive overview of the chemical properties of this compound (CAS No. 3426-43-5), a prominent member of the stilbene (B7821643) class of optical brightening agents. This document is intended for researchers, scientists, and professionals in drug development who require detailed technical information for their work.

Chemical Identity and Physical Properties

This compound is a complex organic molecule widely used in various industries to enhance the whiteness of materials.[1] Its fundamental characteristics are summarized in the tables below.

Table 1: General Chemical Information

| Property | Value | Source(s) |

| Chemical Name | Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate | [2] |

| CAS Number | 3426-43-5 | [2][3][4] |

| Molecular Formula | C₃₄H₂₈N₁₀Na₂O₈S₂ | [3][4] |

| Synonyms | Optical Brightener CF, C.I. This compound, Leucophor PC, Uvitex CF | [2] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 814.76 g/mol | [3][4] |

| Appearance | Slight yellowish or white powder | [2][5] |

| Melting Point | >300 °C | [6] |

| Solubility in Water | 35 g/L at 90 °C | [5] |

| pH (Aqueous Solution) | 7-8 | [5] |

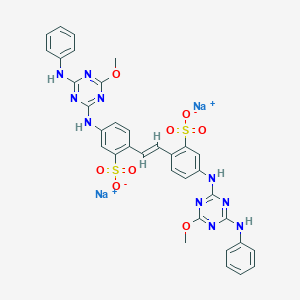

Chemical Structure:

Caption: Simplified 2D representation of this compound.

Spectroscopic Properties

This compound, like other stilbene derivatives, owes its functionality to its ability to absorb ultraviolet (UV) light and re-emit it as visible blue light, which creates the whitening effect.[1][7]

Table 3: Spectroscopic Data

| Property | Value | Source(s) |

| Maximum Absorption Wavelength (λmax) | 348 - 350 nm | [2][5] |

| Emission Wavelength Range | Approximately 420 - 480 nm (typical for this class of compounds) | [8][9] |

| Quantum Yield (Φ) | Not explicitly reported, but stilbene derivatives are known for their high fluorescence efficiency. |

Experimental Protocols

Detailed methodologies for characterizing the key properties of this compound are provided below.

3.1. Determination of Melting Point

The melting point of a solid is a critical indicator of its purity.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes, thermometer.

-

Procedure:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 1-2 mm.[10][11]

-

The capillary tube is placed in the heating block of the melting point apparatus.[12]

-

The sample is heated at a controlled rate (initially rapid, then slower, about 1-2 °C per minute, near the expected melting point).[13][14]

-

The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted.[13]

-

3.2. UV-Visible Absorption Spectroscopy

This technique is used to determine the maximum absorption wavelength (λmax).

-

Apparatus: UV-Vis spectrophotometer, quartz cuvettes.

-

Procedure:

-

A dilute solution of this compound is prepared in a suitable solvent (e.g., spectroscopic grade water or ethanol).

-

The spectrophotometer is blanked using the pure solvent.

-

The absorbance of the sample solution is measured across the UV-Vis spectrum (typically 200-800 nm).

-

The wavelength at which the highest absorbance occurs is identified as λmax.

-

3.3. Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φ) quantifies the efficiency of the fluorescence process. The comparative method is widely used and involves comparing the fluorescence of the sample to a standard with a known quantum yield.[6][15]

-

Apparatus: Spectrofluorometer, UV-Vis spectrophotometer, quartz cuvettes.

-

Standard: A well-characterized fluorescent standard with a known quantum yield and an absorption spectrum that overlaps with the sample is chosen (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄).

-

Procedure:

-

A series of dilute solutions of both the sample (this compound) and the standard are prepared, with absorbances kept below 0.1 at the excitation wavelength to minimize inner filter effects.[6]

-

The UV-Vis absorbance spectra of all solutions are recorded.

-

The fluorescence emission spectra of all solutions are recorded using the same excitation wavelength and instrument settings for both the sample and the standard.

-

The integrated fluorescence intensity (area under the emission curve) is calculated for each spectrum.

-

A graph of integrated fluorescence intensity versus absorbance is plotted for both the sample and the standard.

-

The quantum yield of the sample (Φₓ) is calculated using the following equation: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) Where:

-

Φₛₜ is the quantum yield of the standard.

-

Gradₓ and Gradₛₜ are the gradients of the plots for the sample and standard, respectively.

-

ηₓ and ηₛₜ are the refractive indices of the sample and standard solvents, respectively.

-

-

Caption: Workflow for determining fluorescence quantum yield.

Logical Relationships and Pathways

The function of this compound is based on a photophysical process rather than a biological signaling pathway.

Caption: Photophysical process of this compound.

Conclusion

This compound is a well-characterized stilbene-based optical brightening agent with distinct chemical and spectroscopic properties. Its high molecular weight and the presence of sulfonate groups contribute to its solubility in water, particularly at elevated temperatures. The key to its function lies in its strong absorption in the near-UV region and subsequent emission in the blue portion of the visible spectrum. The experimental protocols outlined in this guide provide a framework for the consistent and accurate characterization of this and similar compounds. For researchers in materials science and drug development, understanding these properties is crucial for its potential applications, such as in formulation studies or as a fluorescent marker, provided its biocompatibility is assessed for the specific application.[16][17]

References

- 1. nbinno.com [nbinno.com]

- 2. autechindustry.com [autechindustry.com]

- 3. This compound (Technical Grade) | C34H28N10Na2O8S2 | CID 197027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, Technical grade | 3426-43-5 | FF40960 [biosynth.com]

- 5. 3426-43-5|this compound Optical Brightening Agent CF|Colorcom Group [colorcominternational.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. Fluorescent brightener [m.chemicalbook.com]

- 8. Spectroscopy of FWAs [sas.upenn.edu]

- 9. Whitening Principle and Detection Method of Optical Brightening Agents - 3nh [3nh.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. byjus.com [byjus.com]

- 12. pennwest.edu [pennwest.edu]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 15. agilent.com [agilent.com]

- 16. This compound (Standard)_TargetMol [targetmol.com]

- 17. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide to Fluorescent Brightener 134

For Researchers, Scientists, and Drug Development Professionals

Core Identification and Chemical Properties

Fluorescent Brightener 134 is a stilbene-based optical brightening agent widely utilized for its ability to absorb ultraviolet light and re-emit it in the blue region of the visible spectrum, thereby imparting a brighter, whiter appearance to various materials.

Synonyms: A comprehensive list of synonyms for this compound is provided in Table 1. This list is essential for researchers conducting literature and database searches.[3]

Table 1: Synonyms for this compound

| Synonym | Reference(s) |

| Optical Brightener CF | |

| C.I. This compound | |

| C.I. Fluorescent Brightener 213 | [4] |

| Belofor KB | [1] |

| Intrawhite CF | [1] |

| Leucophor PC | [1] |

| Heliofor CSP | [5] |

| Heliofor RCP | [5] |

| Kayaphor AS | |

| Uvitex CF | |

| 44BIS2ANILINO4METHOXY135TRIAZIN6YLAMINO22 |

Chemical and Physical Properties: A summary of the key chemical and physical properties of this compound is presented in Table 2.

Table 2: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃₄H₂₈N₁₀Na₂O₈S₂ | [4][6] |

| Molecular Weight | 814.76 g/mol | [4][6] |

| Appearance | Slight yellowish to off-white powder | |

| Melting Point | >360°C | [5] |

| Maximum Absorption (λmax) | 348-350 nm | |

| Emission Wavelength (λem) | Approximately 430 nm (based on typical detection parameters for this class of compounds) | [7] |

| Solubility | A formulation for in vivo studies involves dissolving in a mixture of DMSO, PEG300, Tween 80, and saline. General solubility in common lab solvents is not widely reported. | |

| Stability | Stable under recommended storage temperatures and pressures.[5] |

Experimental Applications and Protocols

While traditionally used in the textile and paper industries, the fluorescent properties of stilbene-based compounds like this compound lend themselves to applications in life sciences research, particularly for the staining of microorganisms.

Staining of Microorganisms for Flow Cytometry and Microscopy

Fluorescent brighteners, as a class, are effective for staining microbial cells, including bacteria and fungi, for analysis by flow cytometry and fluorescence microscopy. They are known to bind to components of the cell wall.

Experimental Protocol: General Staining of Bacteria

This protocol is a generalized procedure based on the use of fluorescent brighteners for bacterial staining. Optimization for specific bacterial strains and instrumentation is recommended.

-

Bacterial Culture: Grow bacteria to the desired phase (e.g., mid-logarithmic phase) in an appropriate liquid culture medium.

-

Cell Harvesting: Pellet the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).

-

Washing: Resuspend the cell pellet in a suitable buffer (e.g., Phosphate Buffered Saline - PBS) and centrifuge again. Repeat this washing step twice to remove any residual medium.

-

Staining Solution Preparation: Prepare a stock solution of this compound in an appropriate solvent. Based on available data, a starting point could be a stock solution in a small amount of DMSO, which can then be diluted in PBS to the final working concentration.

-

Staining: Resuspend the washed bacterial pellet in the this compound staining solution. The optimal concentration and incubation time will need to be determined empirically but a starting point could be in the low micromolar range for 15-30 minutes at room temperature in the dark.

-

Final Wash: Centrifuge the stained cells to pellet them and remove the staining solution. Resuspend the pellet in PBS.

-

Analysis: The stained cells can now be analyzed by fluorescence microscopy (using a DAPI or similar filter set) or by flow cytometry (with UV or violet laser excitation and a blue emission filter).

Logical Workflow for Bacterial Staining

Caption: Workflow for staining bacterial cells with this compound.

Safety, Handling, and Storage

A thorough understanding of the safety and handling procedures is crucial when working with this compound in a laboratory setting.

Hazard Identification:

-

Causes skin irritation (H315).[5]

-

Causes serious eye irritation (H319).[5]

-

May cause respiratory irritation (H335).[5]

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area.

-

Avoid breathing dust.

-

Wear protective gloves, clothing, and eye/face protection.[5]

-

Wash hands thoroughly after handling.[5]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

-

Keep away from strong oxidizing agents.[5]

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations. This compound may be classified as hazardous waste.[5]

Experimental Workflow for Safe Handling and Disposal

Caption: Workflow for the safe handling and disposal of this compound.

Toxicological Information and Relevance to Drug Development

Currently, there is limited publicly available data on the specific interactions of this compound with cellular signaling pathways or its direct application in drug development assays. Its primary relevance to this field may lie in its use as a fluorescent tool for microbiological studies, such as in the development of antimicrobial agents where visualizing bacterial populations is necessary.

Toxicological Summary:

-

Acute Effects: Causes irritation to the skin, eyes, and respiratory system upon contact or inhalation.[5]

-

Carcinogenicity: Not classified as a carcinogen by IARC, NTP, or OSHA.[5]

-

Other Data: The health risks have not been fully determined.[5] One source suggests potential interactions with diethanolamine (B148213) to form nitrosamines, which can be carcinogenic, though this is in the context of its use as a whitening additive and may not be relevant to controlled laboratory use.[6]

Given the data gaps in its biological activity and toxicology, any application in a drug development context, even as a research tool, should be preceded by a thorough risk assessment.

Conclusion

This compound is a well-characterized fluorescent compound with established physical and chemical properties. While its primary industrial applications are well-documented, its utility as a fluorescent stain for microorganisms presents opportunities for its use in a research setting. For professionals in drug development, its most immediate application would be in microbiological assays. Further research is needed to explore any potential interactions with mammalian cells or its utility in other in vitro assay systems. As with any chemical, adherence to strict safety and handling protocols is paramount.

References

- 1. scbt.com [scbt.com]

- 2. This compound (Technical Grade) | 3426-43-5 [sigmaaldrich.com]

- 3. autechindustry.com [autechindustry.com]

- 4. This compound (Technical Grade) | C34H28N10Na2O8S2 | CID 197027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aksci.com [aksci.com]

- 6. This compound, Technical grade | 3426-43-5 | FF40960 [biosynth.com]

- 7. fda.gov [fda.gov]

An In-Depth Technical Guide to the Spectral Properties of Fluorescent Brightener 134

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectral properties of Fluorescent Brightener 134 (FB 134), a widely used optical brightening agent. This document details its absorption and emission characteristics, and discusses the experimental protocols for their determination.

Introduction

This compound, chemically known as Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate, is a stilbene-based fluorescent whitening agent.[1][2] Its primary application is to enhance the whiteness of materials by absorbing ultraviolet (UV) radiation and re-emitting it as blue light, thus counteracting any yellowish cast.[3] Understanding its spectral properties is crucial for its effective application and for the development of novel fluorescent probes and materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Name | Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate | [1] |

| CAS Number | 3426-43-5 | [1][4] |

| Molecular Formula | C₃₄H₂₈N₁₀Na₂O₈S₂ | [2][4] |

| Molecular Weight | 814.76 g/mol | [4][5] |

| Appearance | White to off-white or slight yellowish powder | [1][6] |

Spectral Properties

The fluorescence of stilbene-based brighteners like FB 134 is attributed to their extended π-conjugated system. These molecules absorb light in the near-UV region and emit it in the blue region of the visible spectrum.[3]

| Parameter | Wavelength (nm) | Reference |

| Maximum Absorption (λmax) | 348 - 350 | [1] |

| Emission Range | 420 - 470 | [3] |

Experimental Protocols

The determination of the spectral properties of fluorescent compounds involves standardized experimental procedures. Below are the methodologies for key experiments.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelength of maximum absorption (λmax).

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., deionized water or ethanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax to ensure linearity.

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is used.

-

Measurement: The spectrophotometer is first blanked with the solvent used for sample preparation. The absorbance spectrum of the sample solution is then recorded over a relevant wavelength range (e.g., 200-500 nm).

-

Data Analysis: The wavelength at which the highest absorbance is recorded is identified as the λmax.

Fluorescence Spectroscopy

This method is employed to measure the emission spectrum of the compound.

Methodology:

-

Sample Preparation: A very dilute solution of this compound is prepared in a suitable solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for wavelength selection, a sample holder, and a detector (e.g., photomultiplier tube) is used.

-

Measurement: The sample is excited at its λmax (around 348-350 nm). The emission spectrum is then recorded over a wavelength range that covers the expected emission (e.g., 380-600 nm).

-

Data Analysis: The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem).

A general workflow for these spectral measurements is depicted below.

Solvent Effects (Solvatochromism)

The spectral properties of fluorescent molecules can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. While specific data for this compound across a range of solvents is not extensively published, stilbene (B7821643) derivatives are known to exhibit such effects. Generally, an increase in solvent polarity can lead to a red-shift (bathochromic shift) in the emission spectrum.

Experimental Protocol for Solvatochromism Study:

-

Prepare solutions of this compound in a series of solvents with varying polarities (e.g., hexane, toluene, chloroform, acetone, ethanol, methanol, water).

-

Record the absorption and emission spectra for each solution as described in sections 4.1 and 4.2.

-

Analyze the shifts in λmax and λem as a function of solvent polarity parameters (e.g., dielectric constant, Reichardt's dye parameter ET(30)).

Conclusion

This compound exhibits strong absorption in the near-UV range with emission in the blue visible region, characteristic of stilbene-based optical brighteners. The methodologies outlined in this guide provide a framework for the detailed characterization of its spectral properties. Further research to quantify the fluorescence quantum yield and systematically investigate solvatochromic effects would provide a more complete photophysical profile of this important compound, aiding in its optimization for current applications and the development of new technologies.

References

- 1. autechindustry.com [autechindustry.com]

- 2. This compound (Technical Grade) | C34H28N10Na2O8S2 | CID 197027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. s4science.at [s4science.at]

- 4. This compound, Technical grade | 3426-43-5 | FF40960 [biosynth.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound, CasNo.3426-43-5 Afine Chemicals Limited China (Mainland) [afinechemicals.lookchem.com]

- 7. Disodium 4,4'-bis((6-anilino-4-(2-hydroxyethoxy)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate | 93982-93-5 | Benchchem [benchchem.com]

A Technical Guide to the Excitation and Emission Spectra of Fluorescent Brightener 134

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral properties of Fluorescent Brightener 134 (FBA 134), a widely used optical brightening agent. Understanding its excitation and emission characteristics is crucial for its application in various research and development fields, including its use as a fluorescent marker and in formulation studies.

Core Photophysical Properties

This compound, also known as C.I. This compound, is a stilbene-based dye.[1][2] Like other optical brighteners, it absorbs light in the near-ultraviolet (UV) range and emits it in the blue portion of the visible spectrum, leading to a perception of whiteness and brightness.[3][4][5]

Spectral Characteristics

The key spectral data for this compound are summarized in the table below. It's important to note that the solvent environment can influence the precise excitation and emission maxima.[6][7]

| Property | Value | Reference |

| Maximum Absorption Wavelength (λex) | 348 - 350 nm | [1] |

| Maximum Emission Wavelength (λem) | ~440 nm | [3][4] |

Experimental Protocol: Determination of Excitation and Emission Spectra

The following provides a generalized, yet detailed, methodology for characterizing the spectral properties of this compound in a laboratory setting using a fluorescence spectrophotometer.

Materials and Equipment

-

This compound (Technical Grade)[8]

-

Spectroscopy-grade solvent (e.g., ethanol, dimethyl sulfoxide)

-

Fluorescence spectrophotometer with a xenon lamp source[5]

-

Quartz cuvettes

-

Analytical balance and volumetric flasks

Procedure

-

Sample Preparation:

-

Prepare a stock solution of this compound in the chosen solvent at a concentration of 1 mg/mL.

-

From the stock solution, prepare a series of dilutions to determine the optimal concentration for fluorescence measurement, avoiding inner filter effects. A typical starting concentration for analysis is in the µg/mL range.

-

-

Instrument Setup:

-

Turn on the fluorescence spectrophotometer and allow the lamp to warm up for at least 30 minutes for stable output.

-

Set the excitation and emission slit widths. A common starting point is 5 nm for both.[4]

-

-

Excitation Spectrum Measurement:

-

Fill a quartz cuvette with the diluted this compound solution.

-

Set the emission wavelength to the expected maximum (~440 nm).

-

Scan a range of excitation wavelengths, for instance, from 300 nm to 400 nm.

-

The resulting spectrum will show the optimal wavelength at which the molecule absorbs energy to produce fluorescence, which is the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Using the same sample, set the excitation wavelength to the determined λex (around 348-350 nm).

-

Scan a range of emission wavelengths, for example, from 400 nm to 600 nm.

-

The resulting spectrum will display the wavelengths of light emitted by the sample, with the peak representing the emission maximum (λem).

-

-

Data Analysis:

-

Record the λex and λem values.

-

For quantitative analysis, a calibration curve can be generated by measuring the fluorescence intensity of a series of known concentrations.

-

Visualizing the Process of Fluorescence

The following diagram illustrates the fundamental principle of fluorescence, which underpins the function of this compound.

References

- 1. autechindustry.com [autechindustry.com]

- 2. This compound (Technical Grade) | C34H28N10Na2O8S2 | CID 197027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. waterboards.ca.gov [waterboards.ca.gov]

- 4. s4science.at [s4science.at]

- 5. Color Measurement of Fluorescent Colors | BYK Instruments [byk-instruments.com]

- 6. journalcsij.com [journalcsij.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound, Technical grade | 3426-43-5 | FF40960 [biosynth.com]

Navigating the Solubility Landscape of Fluorescent Brightener 134: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Fluorescent Brightener 134 (FB 134), a widely used optical brightening agent. Understanding the solubility of this compound is critical for its effective application in various fields, including its potential use in research and development. This document summarizes available quantitative data, details experimental protocols for solubility determination, and provides a logical workflow for assessing its solubility profile.

Core Data: Solubility of this compound

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility | Temperature (°C) | Observations |

| Water | H₂O | 18.02 | 14.11 g/L | 20 | Good solubility.[1] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Slightly soluble; 40 mg/mL for stock solution | Not Specified | A concentration of 40 mg/mL is used for creating a mother liquor, which may not represent the saturation point.[2] |

| Methanol | CH₄O | 32.04 | Slightly soluble | Not Specified | Qualitative assessment.[3] |

| Water (Heated) | H₂O | 18.02 | Slightly soluble | Not Specified | Heating improves solubility.[3] |

Experimental Protocols for Solubility Determination

To empower researchers to determine the solubility of this compound in specific solvents of interest, this section outlines detailed experimental methodologies.

Method 1: Visual (Qualitative) Assessment of Solubility

This method provides a rapid preliminary assessment of solubility.

Materials:

-

This compound powder

-

A range of solvents (e.g., water, ethanol, acetone, toluene, etc.)

-

Small glass vials or test tubes with caps

-

Vortex mixer

-

Spatula

Procedure:

-

Add a small, accurately weighed amount of this compound (e.g., 1-5 mg) to a clean, dry vial.

-

Add a known volume of the selected solvent (e.g., 1 mL) to the vial.

-

Cap the vial securely and vortex the mixture vigorously for 1-2 minutes.

-

Allow the mixture to stand at a controlled temperature (e.g., room temperature, 25°C) for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

-

Visually inspect the solution against a dark background. The absence of any visible solid particles indicates that the compound is soluble at that concentration. If solid particles are present, the compound is considered insoluble or partially soluble.

Method 2: High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is a precise method for quantifying the concentration of a solute in a saturated solution.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Fluorescence)

-

Analytical column suitable for the analysis of stilbene (B7821643) derivatives

-

Saturated solution of this compound in the solvent of interest

-

Syringe filters (e.g., 0.22 µm)

-

Volumetric flasks and pipettes

-

Mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a suitable buffer)

Procedure:

-

Preparation of Saturated Solution: Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed container. Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium.

-

Sample Filtration: Carefully filter the supernatant of the saturated solution through a syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute a known volume of the clear, saturated filtrate with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

HPLC Analysis: Inject the diluted sample into the HPLC system.

-

Quantification: Determine the concentration of this compound in the diluted sample by comparing its peak area to a pre-established calibration curve of known concentrations.

-

Solubility Calculation: Calculate the original concentration in the saturated solution, which represents the solubility, by accounting for the dilution factor.

Method 3: Fluorescence Spectroscopy for Quantitative Analysis

This method is particularly suitable for fluorescent compounds and offers high sensitivity.

Materials:

-

Fluorescence spectrophotometer

-

Quartz cuvettes

-

Saturated solution of this compound

-

Syringe filters (e.g., 0.22 µm)

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the fluorescence intensity of each standard at the excitation and emission maxima. Plot a graph of fluorescence intensity versus concentration to create a calibration curve.

-

Prepare and Filter Saturated Solution: As described in the HPLC method, prepare a saturated solution and filter it to remove undissolved solids.

-

Dilution: Accurately dilute the clear filtrate to a concentration where the fluorescence intensity falls within the linear range of the calibration curve.

-

Measure Fluorescence: Measure the fluorescence intensity of the diluted sample.

-

Calculate Solubility: Use the calibration curve to determine the concentration of the diluted sample and then calculate the solubility in the original saturated solution, accounting for the dilution.

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of this compound.

References

- 1. agilent.com [agilent.com]

- 2. EP0712960A1 - Fluorescent whitening agent formulation - Google Patents [patents.google.com]

- 3. Multifunctional water-soluble polymeric fluorescent whitening agents based on 4,4′-bis (1,3,5-triazinyl)- diamino stilbene-2,2′-disulfonic acid structure :: BioResources [bioresources.cnr.ncsu.edu]

Technical Guide: Health and Safety of Fluorescent Brightener 134

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the specific SDS provided by the manufacturer before handling Fluorescent Brightener 134.

Introduction

This compound, also known as C.I. This compound, is a chemical compound used to enhance the whiteness and brightness of various materials. Its application in research and development, particularly in fields related to drug development, necessitates a thorough understanding of its health and safety profile. This guide provides a comprehensive overview of the available toxicological data, safety precautions, and handling procedures for this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3426-43-5 | |

| Molecular Formula | C₃₄H₂₈N₁₀Na₂O₈S₂ | |

| Molecular Weight | 814.76 g/mol | |

| Appearance | Slight yellowish powder | |

| Melting Point | >360 °C | |

| Solubility | Not available | |

| Stability | Stable under recommended temperatures and pressures. | |

| Incompatible Materials | Strong oxidizing agents. | |

| Hazardous Decomposition Products | Carbon oxides, Nitrogen oxides, Sodium oxides, Sulfur oxides. |

Toxicological Information

Comprehensive quantitative toxicological data for this compound is limited in publicly available literature. Most Safety Data Sheets indicate that acute toxicity data (LD50) is "not available". However, based on the available information, the primary hazards are related to irritation.

Table 2: Summary of Toxicological Hazards

| Endpoint | Observation | GHS Classification |

| Acute Oral Toxicity | Data not available | Not classified |

| Acute Dermal Toxicity | Data not available | Not classified |

| Acute Inhalation Toxicity | Data not available | Not classified |

| Skin Corrosion/Irritation | Causes skin irritation. | Skin Irrit. 2 |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | Eye Irrit. 2A |

| Respiratory Sensitization | Data not available | Not classified |

| Skin Sensitization | Data not available | Not classified |

| Germ Cell Mutagenicity | Data not available | Not classified |

| Carcinogenicity | Not classified by IARC, NTP, or OSHA. | Not classified |

| Reproductive Toxicity | Data not available | Not classified |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | STOT SE 3 (Respiratory system) |

| Specific Target Organ Toxicity (Repeated Exposure) | Data not available | Not classified |

| Aspiration Hazard | Data not available | Not classified |

Toxicological Data on Structurally Related Compounds

Due to the lack of specific data for this compound, information on structurally similar compounds can provide some insight. For instance, a developmental toxicity study on a related compound, Fluorescent Brightener C.I. 220, in rabbits showed a NOAEL (No-Observed-Adverse-Effect Level) for maternal and developmental toxicity at 100 mg/kg bw/day. However, it is crucial to note that these are different compounds, and their toxicological profiles may not be identical.

Experimental Protocols

-

Skin Irritation: OECD Guideline 404 (Acute Dermal Irritation/Corrosion)

-

Eye Irritation: OECD Guideline 405 (Acute Eye Irritation/Corrosion)

-

Acute Oral Toxicity: OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure)

These protocols involve the application of the substance to the skin or eyes of laboratory animals (typically rabbits) or administration via oral gavage to rats, followed by observation for signs of toxicity over a specified period.

Hazard Communication and Logical Relationships

Effective hazard communication is paramount for ensuring the safe handling of any chemical. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for this purpose.

Caption: Hazard Communication Workflow for this compound.

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize exposure and ensure safety.

Table 3: Handling and Storage Recommendations

| Aspect | Recommendation |

| Ventilation | Use only outdoors or in a well-ventilated area. |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. |

| Hygiene | Wash skin thoroughly after handling. Avoid breathing dust/fume/gas/mist/vapors/spray. |

| Storage Conditions | Store in a well-ventilated place. Keep container tightly closed. Store locked up. |

First Aid and Emergency Procedures

In the event of exposure or an emergency, the following first aid measures should be taken.

Table 4: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. |

| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. |

| Ingestion | Call a poison center or doctor if you feel unwell. Rinse mouth. |

Spill Response Workflow

A systematic approach to spill management is critical to prevent wider contamination and exposure.

Unveiling the Glow: A Technical Guide to the Fluorescence Mechanism in Triazinylaminostilbene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles governing the fluorescence of triazinylaminostilbene derivatives, a class of compounds pivotal in various applications, including fluorescent whitening agents and potential pharmacological probes. This document provides a comprehensive overview of their synthesis, photophysical properties, and the intricate mechanisms underlying their characteristic luminescence.

The Foundation of Fluorescence: Synthesis and Molecular Structure

The fluorescence of triazinylaminostilbene derivatives is intrinsically linked to their molecular architecture. These compounds are typically synthesized through a multi-step process, often starting from 4,4'-diaminostilbene-2,2'-disulfonic acid. This precursor undergoes reactions with cyanuric chloride, followed by the introduction of various amino substituents to the triazine rings. The specific nature of these substituents plays a crucial role in modulating the photophysical properties of the final molecule.

A general synthetic pathway involves the reaction of 4,4'-diaminostilbene-2,2'-disulfonic acid with cyanuric chloride, followed by the stepwise substitution of the remaining chlorine atoms on the triazine rings with different amines. This modular synthesis allows for the fine-tuning of the molecule's electronic and steric properties, thereby influencing its absorption and emission characteristics.

The Heart of the Matter: The Mechanism of Fluorescence

The fluorescence in triazinylaminostilbene derivatives originates from the interplay of its core components: the stilbene (B7821643) backbone, which acts as the primary fluorophore, and the triazinylamino substituents, which function as powerful auxochromes. The process can be broken down into the following key stages:

-

Excitation: The process begins with the absorption of a photon of ultraviolet (UV) light by the molecule. This absorption excites a π-electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), transitioning the molecule to an excited singlet state (S1). The extensive π-conjugation of the stilbene core is crucial for this initial absorption step.

-

Vibrational Relaxation: Following excitation, the molecule rapidly loses some of its excess vibrational energy through non-radiative processes, relaxing to the lowest vibrational level of the S1 state. This is a very fast process, typically occurring on the picosecond timescale.

-

Fluorescence Emission: From the relaxed S1 state, the molecule can return to the ground state (S0) by emitting a photon of light. This emitted light has lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift. The color of the emitted light, typically in the blue region of the visible spectrum, is a hallmark of these compounds.

-

Non-Radiative Decay: Fluorescence is not the only de-excitation pathway. The excited molecule can also return to the ground state through non-radiative processes such as internal conversion and intersystem crossing to a triplet state. The efficiency of fluorescence, known as the quantum yield, is determined by the competition between these radiative and non-radiative pathways.

A critical aspect influencing the fluorescence of these derivatives is the potential for Excited-State Intramolecular Proton Transfer (ESIPT) . In molecules with appropriate proton donor and acceptor groups, the transfer of a proton can occur in the excited state, leading to a tautomeric form with different emission properties. This can result in a large Stokes shift and dual fluorescence, providing a sensitive mechanism for probing the molecular environment.

Quantifying the Glow: Photophysical Properties

The fluorescence of triazinylaminostilbene derivatives is characterized by several key quantitative parameters. The following tables summarize representative data for various derivatives, highlighting the influence of substituent groups on their photophysical properties.

| Derivative Substituent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) |

| Methoxy-trans-stilbene (MTS-1) | 330 | 385 | 55 | 0.69 | 1.25 |

| Methoxy-trans-stilbene (MTS-4) | 328 | 383 | 55 | 0.65 | 1.35 |

| Methoxy-trans-stilbene (MTS-7) | 329 | 386 | 57 | 0.68 | 1.28 |

| Methoxy-trans-stilbene (MTS-3) | 325 | 378 | 53 | 0.07 | 0.82 |

| Methoxy-trans-stilbene (MTS-6) | 327 | 380 | 53 | 0.12 | 0.95 |

| Methoxy-trans-stilbene (MTS-10) | 332 | 390 | 58 | 0.15 | 1.05 |

| Methoxy-trans-stilbene (MTS-13) | 335 | 395 | 60 | 0.18 | 1.15 |

Data for methoxy-trans-stilbene analogs are presented as a reference for stilbene-type fluorescence properties.[1]

Behind the Scenes: Experimental Protocols

The characterization of the fluorescent properties of triazinylaminostilbene derivatives relies on a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.

Synthesis of Triazinylaminostilbene Derivatives (General Procedure)

-

Reaction of 4,4'-diaminostilbene-2,2'-disulfonic acid with cyanuric chloride: A solution of 4,4'-diaminostilbene-2,2'-disulfonic acid is reacted with a stoichiometric amount of cyanuric chloride in an appropriate solvent (e.g., water or a mixed aqueous-organic solvent system) at a controlled temperature (typically 0-5 °C) and pH.

-

First Substitution: The desired amine is added to the reaction mixture to substitute one of the remaining chlorine atoms on the triazine ring. The reaction temperature and pH are carefully controlled to ensure selective substitution.

-

Second Substitution: A second amine (which can be the same as or different from the first) is then added to substitute the final chlorine atom on the triazine ring. The reaction conditions are again optimized for this step.

-

Isolation and Purification: The final product is isolated by precipitation, filtration, and washing. Purification is typically achieved through recrystallization or column chromatography.

Fluorescence Spectroscopy

-

Sample Preparation: Solutions of the triazinylaminostilbene derivatives are prepared in a suitable solvent (e.g., ethanol, water, or dimethylformamide) at a concentration that yields an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Instrumentation: A fluorescence spectrophotometer is used to record the emission and excitation spectra.

-

Data Acquisition:

-

Excitation Spectrum: The emission wavelength is fixed at the maximum of the fluorescence band, and the excitation wavelength is scanned.

-

Emission Spectrum: The excitation wavelength is fixed at the maximum of the absorption band, and the emission wavelength is scanned.

-

-

Data Analysis: The wavelengths of maximum absorption and emission are determined from the respective spectra, and the Stokes shift is calculated as the difference between these two values.

Fluorescence Quantum Yield Determination (Relative Method)

-

Standard Selection: A well-characterized fluorescence standard with a known quantum yield in the same spectral region as the sample is chosen (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_F = 0.54).

-

Absorbance Matching: A series of solutions of both the standard and the sample are prepared with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

-

Fluorescence Measurement: The integrated fluorescence intensity of each solution is measured under identical experimental conditions (excitation wavelength, slit widths, etc.).

-

Data Analysis: A plot of integrated fluorescence intensity versus absorbance is created for both the standard and the sample. The quantum yield of the sample (Φ_F,sample) is calculated using the following equation:

Φ_F,sample = Φ_F,standard * (Gradient_sample / Gradient_standard) * (n_sample² / n_standard²)

where Gradient is the slope of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.

Visualizing the Process: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key pathways and relationships.

References

An In-depth Technical Guide to Fluorescent Brightener 134: Discovery, History, and Core Technical Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fluorescent Brightener 134 (FB 134), a prominent member of the stilbene-based optical brightening agents. The document details its historical context, discovery, chemical and physical properties, a representative synthesis protocol, and its mechanism of action.

Introduction and Historical Context

The pursuit of "whiter-than-white" materials has been a long-standing endeavor in various industries. The story of optical brighteners began with the observation of fluorescence. In 1852, G.G. Stokes first described the phenomenon of fluorescence in uranium glass. However, it was not until the early 20th century that the potential of fluorescence for whitening was realized. In 1929, Paul Krais discovered that esculin, an extract from horse chestnut bark, could counteract the natural yellowing of materials by emitting blue fluorescence.

These natural brighteners had limitations, including poor light stability. This led to the development of synthetic optical brightening agents, with industrial applications emerging in the mid-1930s. The foundational structure for many of these synthetic brighteners is stilbene (B7821643), a hydrocarbon with a unique ability to absorb ultraviolet (UV) light and re-emit it as visible blue light. This emitted blue light effectively masks the inherent yellow tint of many materials, making them appear brighter and whiter.

The 1940s and 1950s saw significant advancements with the introduction of triazine-stilbene compounds. These derivatives offered improved solubility and were more effective on a wider range of materials, including the burgeoning synthetic fibers of the era. This compound, a disodium (B8443419) 4,4′-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2′-disulphonate, is a key example of this class of compounds, valued for its efficacy and stability. While the exact date of its discovery and the specific discoverer are not prominently documented in publicly available literature, its development falls within this period of intense innovation in fluorescent whitening agents.

Chemical and Physical Properties

This compound is a complex organic molecule with specific properties that make it an effective optical brightener. Its key chemical and physical characteristics are summarized in the table below.

| Property | Value |

| Chemical Name | Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate |

| CAS Number | 3426-43-5 |

| Molecular Formula | C₃₄H₂₈N₁₀Na₂O₈S₂ |

| Molecular Weight | 814.76 g/mol |

| Appearance | Slight yellowish powder |

| Maximum Absorption Wavelength (λmax) | 348-350 nm[1] |

| Fluorescence Emission | Approximately 400-450 nm (typical for triazine-stilbene derivatives)[2][3] |

| Quantum Yield (Φ) | High (typical for 4,4'-diaminostilbene-2,2'-disulfonic acid derivatives is 0.82-0.91)[4] |

| Water Solubility | 14.11 g/L at 20°C |

| Storage | Store in a cool, dry place away from direct sunlight |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the sequential reaction of cyanuric chloride with 4,4′-diaminostilbene-2,2′-disulfonic acid, followed by reaction with aniline (B41778) and methanol. The following is a representative experimental protocol for the synthesis of symmetrically substituted 4,4´-bis-(1,3,5-triazinylamino)stilbene-2,2´-disulfonate derivatives, which is the class of compounds to which this compound belongs.

Experimental Protocol:

Step 1: First Condensation

-

A suspension of cyanuric chloride (2.0 parts) in a mixture of water (10 parts) and ice (10 parts) is prepared.

-

A neutralized aqueous solution of 4,4′-diaminostilbene-2,2′-disulfonic acid (1.0 part) is added to the cyanuric chloride suspension with stirring, maintaining the temperature at 0-5°C.

-

The reaction mixture is stirred for 2-3 hours at this temperature, while the pH is maintained at 6.5-7.5 by the addition of a dilute sodium carbonate solution.

-

The completion of the reaction is monitored by the disappearance of the free amino groups.

Step 2: Second Condensation

-

To the reaction mixture from Step 1, aniline (1.0 part) is added.

-

The temperature is raised to 20-30°C and the mixture is stirred for another 2-3 hours, maintaining the pH at 7.5-8.5 with sodium carbonate solution.

Step 3: Third Condensation

-

Sodium methoxide (B1231860) (a solution of sodium in methanol) is then added to the reaction mixture.

-

The temperature is raised to 80-90°C and the reaction is continued for 4-5 hours, maintaining the pH at 8.5-9.5.

-

The reaction is considered complete when the product precipitates.

Step 4: Isolation and Purification

-

The reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The product is washed with a dilute salt solution and then with water.

-

The final product is dried in an oven to yield this compound as a slight yellowish powder.

Caption: Synthesis workflow for this compound.

Mechanism of Action

The whitening effect of this compound is a photophysical process. The molecule absorbs high-energy photons in the near-ultraviolet region of the electromagnetic spectrum (around 350 nm) and, after a very short time, re-emits these photons as lower-energy photons in the blue region of the visible spectrum (around 400-450 nm). This process is known as fluorescence.

The key to this process is the stilbene core of the molecule, which contains a conjugated system of double bonds. This extended π-electron system allows for the absorption of UV radiation, exciting the molecule to a higher energy state. The subsequent relaxation to the ground state is accompanied by the emission of a photon of visible light.

It is important to note that the trans-isomer of the stilbene moiety is the fluorescent species. Exposure to UV light can cause a photoisomerization to the non-fluorescent cis-isomer. This can lead to a decrease in the brightening effect over time with prolonged exposure to sunlight.

Caption: Mechanism of action for this compound.

Applications

This compound is primarily used in the textile and paper industries. In textiles, it is applied to cotton, wool, and synthetic fibers to enhance their whiteness. In the paper industry, it is added to the pulp or applied as a surface coating to produce brighter, whiter paper. Its good water solubility and affinity for cellulosic materials make it particularly effective in these applications.

Conclusion

This compound represents a significant development in the history of optical whitening agents. Its triazine-stilbene structure provides a stable and effective means of achieving high levels of whiteness in a variety of materials. Understanding its historical context, chemical properties, and mechanism of action is crucial for researchers and professionals working in fields that utilize fluorescence and optical brightening technologies. Further research into enhancing the photostability of such compounds could lead to even more durable and efficient whitening agents in the future.

References

Methodological & Application

Application Notes and Protocols for Fungal Staining with Fluorescent Brightener 134

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent Brightener 134 is a stilbene-based fluorescent dye that serves as a rapid and effective tool for the visualization of fungal elements in various samples. Its high affinity for chitin (B13524) and cellulose (B213188), primary components of fungal cell walls, results in a strong blue fluorescence under ultraviolet (UV) excitation, enabling clear differentiation of fungal structures from background materials. This application note provides a detailed protocol for the use of this compound in fungal staining for microscopy, along with its mechanism of action and relevant technical data.

Principle and Mechanism of Action

This compound, a diaminostilbene derivative, functions through a non-covalent binding mechanism to the β-1,4-glycosidic linkages of chitin and cellulose polymers within the fungal cell wall. Upon binding, the molecule undergoes a conformational change that enhances its fluorescence. When excited with UV light, the bound dye emits a bright blue light, making the fungal hyphae, spores, and other structures clearly visible against a dark background. The addition of a potassium hydroxide (B78521) (KOH) solution aids in clearing the sample matrix, reducing background autofluorescence and improving the visibility of the stained fungal elements.

Application Notes and Protocols for Fluorescent Brightener 134 in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent Brightener 134 is a stilbene-based fluorescent whitening agent traditionally used in the textile and paper industries to enhance whiteness.[1][2] Its intrinsic fluorescence, characterized by absorption of ultraviolet light and emission in the blue region of the visible spectrum, makes it a valuable tool for various applications in fluorescence microscopy.[3] This document provides detailed application notes and protocols for the use of this compound in biological research, with a focus on its potential for staining cellular structures and detecting protein aggregation.

Fluorescent brighteners, also known as optical brightening agents (OBAs), function by absorbing UV radiation (typically around 340-370 nm) and re-emitting it as blue light (around 420-470 nm).[3] This property can be harnessed in fluorescence microscopy to label specific cellular components or to probe changes in the cellular environment. While not a traditional fluorophore for targeted molecular labeling, its utility in visualizing structures like cell walls and its potential as a probe for protein aggregates are areas of growing interest.[4][5]

Physicochemical Properties and Spectral Data

A comprehensive understanding of the physicochemical and spectral properties of this compound is crucial for its effective application in fluorescence microscopy.

| Property | Value | Reference |

| Chemical Name | Disodium 4,4′-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2′-disulphonate | [2] |

| CAS Number | 3426-43-5 | [1][2] |

| Molecular Formula | C₃₄H₂₈N₁₀Na₂O₈S₂ | [1][6] |

| Molecular Weight | 814.76 g/mol | [1][7] |

| Appearance | Slight yellowish to white powder | [2][8] |

| Maximum Absorption Wavelength (λmax) | 348-350 nm | [2] |

| Solubility | Soluble in water (up to 35 g/L at 90°C) | [8] |

| Melting Point | >360°C | [3][9] |

Applications in Fluorescence Microscopy

While primarily an industrial whitening agent, the fluorescent properties of compounds like this compound lend themselves to certain biological applications.

-

General Cellular Staining: Similar to other fluorescent brighteners like Calcofluor White, it can be used for non-specific staining of cellular structures, particularly in organisms with cell walls such as fungi, yeast, and plants. The dye intercalates into cellulose (B213188) and chitin.

-

Detection of Protein Aggregates: Certain fluorescent dyes can exhibit enhanced fluorescence upon binding to hydrophobic pockets exposed in aggregated proteins.[10][11] While specific data for this compound is limited in this area, its stilbene (B7821643) core is a feature shared by other amyloid-binding dyes like Thioflavin T. This suggests a potential application in studying protein misfolding diseases.[5]

Experimental Protocols

Protocol 1: General Staining of Fungal or Plant Cells

This protocol provides a general guideline for staining fungal hyphae or plant cells to visualize cell walls.

Materials:

-

This compound stock solution (1 mg/mL in sterile distilled water)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fungal culture or plant tissue sample

-

Microscope slides and coverslips

-

Fluorescence microscope with a DAPI filter set (or equivalent UV excitation and blue emission filters)

Procedure:

-

Sample Preparation:

-

For fungal cultures, gently tease a small portion of the mycelium from the agar (B569324) plate and place it in a drop of PBS on a microscope slide.

-

For plant tissue, prepare thin sections of the desired tissue and place them in a drop of PBS on a microscope slide.

-

-

Staining:

-

Add a small drop of the this compound stock solution to the sample on the slide. A final concentration of 10-100 µg/mL is a good starting point.

-

Incubate for 5-15 minutes at room temperature in the dark.

-

-

Washing:

-

Mounting:

-

Mount the sample with a coverslip. For long-term storage, seal the edges of the coverslip with nail polish.[12]

-

-

Imaging:

-

Visualize the stained sample using a fluorescence microscope equipped with a filter set appropriate for UV excitation and blue emission (e.g., Ex: ~350 nm, Em: ~440 nm).

-

Workflow for General Cell Staining

Workflow for staining cells with this compound.

Protocol 2: In Vitro Detection of Protein Aggregation

This protocol is a starting point for investigating the potential of this compound to detect protein aggregates in vitro. This is an exploratory application and may require significant optimization.

Materials:

-

Purified protein of interest (prone to aggregation)

-

Aggregation-inducing buffer (e.g., low pH, high temperature, or presence of denaturants)

-

Native (non-aggregating) buffer for control

-

This compound stock solution (1 mg/mL in sterile distilled water)

-

96-well black microplate with a clear bottom

-

Plate reader with fluorescence detection capabilities (or a fluorescence spectrophotometer)

Procedure:

-

Induce Aggregation:

-

Prepare solutions of your protein of interest in both the aggregation-inducing buffer and the native buffer. Incubate under conditions known to promote aggregation (e.g., 37°C with shaking) for a sufficient time. Include a buffer-only control.

-

-

Staining:

-

In a 96-well plate, add a small volume of the this compound stock solution to each well containing the aggregated protein, native protein, and buffer controls. A final dye concentration in the range of 1-10 µM is a reasonable starting point.

-

Incubate for 15-30 minutes at room temperature, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a plate reader with excitation set near 350 nm and emission collection around 440 nm.

-

-

Data Analysis:

-

Compare the fluorescence intensity of the samples containing aggregated protein to the native protein and buffer-only controls. A significant increase in fluorescence in the presence of aggregates would indicate that this compound can be used as a probe for aggregation of that specific protein.

-

Logical Flow for Protein Aggregation Assay

Workflow for in vitro protein aggregation detection.

Safety and Handling

This compound is intended for research use only.[1][7] Standard laboratory safety precautions should be followed.

-

Personal Protective Equipment (PPE): Wear protective gloves, a laboratory coat, and eye protection.[9]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[9] Use in a well-ventilated area.

-

Storage: Store in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[9] Keep the container tightly closed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]

The toxicological properties of this compound have not been fully investigated.[9] Long-term exposure to some fluorescent whitening agents has raised health concerns, including potential carcinogenicity and bioaccumulation.[] Therefore, it is essential to handle this compound with care.

Troubleshooting

| Issue | Possible Cause | Solution |

| High Background Fluorescence | - Excess dye not washed away- Autofluorescence from sample or media | - Increase the number and duration of wash steps- Image in a fluorescence-free medium- Include an unstained control to assess autofluorescence |

| Weak or No Signal | - Incorrect filter set- Dye concentration too low- Photobleaching | - Ensure excitation and emission filters match the spectral properties of the dye- Optimize the staining concentration- Minimize exposure to excitation light; use an anti-fade mounting medium |

| Non-specific Staining | - Dye aggregation- Hydrophobic interactions with other cellular components | - Filter the stock solution before use- Optimize staining and washing conditions (e.g., buffer composition, temperature) |

Conclusion

This compound presents an accessible and cost-effective option for certain applications in fluorescence microscopy, particularly for the visualization of cell walls in fungi and plants. Its potential as a probe for protein aggregation is an area that warrants further investigation. Researchers should carefully optimize staining protocols for their specific model systems and be mindful of the limited photophysical data and toxicological information available for this compound in biological contexts.

References

- 1. This compound, Technical grade | 3426-43-5 | FF40960 [biosynth.com]

- 2. autechindustry.com [autechindustry.com]

- 3. chem-suppliers.com [chem-suppliers.com]

- 4. Applications of fluorescent brighteners in biological techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Screening Protein Aggregation in Cells Using Fluorescent Labels Coupled to Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound (Technical Grade) | C34H28N10Na2O8S2 | CID 197027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound (Standard)_TargetMol [targetmol.com]

- 8. 3426-43-5|this compound Optical Brightening Agent CF|Colorcom Group [colorcominternational.com]

- 9. aksci.com [aksci.com]

- 10. Evaluation of fluorescent dyes to measure protein aggregation within mammalian cell culture supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Probing protein aggregation through spectroscopic insights and multimodal approaches: A comprehensive review for counteracting neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

Staining Yeast Cell Walls with Fluorescent Brightener 134: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent Brightener 134 is a stilbene-based fluorescent dye used as an optical brightener. In microbiological research, it serves as a valuable tool for the visualization and quantification of chitin (B13524) in yeast cell walls. By binding non-covalently to chitin, a key polysaccharide in the fungal cell wall, this compound allows for the rapid assessment of cell wall integrity, bud scar formation, and overall cell morphology. Its fluorescence provides a clear and quantifiable signal, making it suitable for a range of applications from basic research to high-throughput screening in drug discovery.

This document provides detailed application notes and protocols for the use of this compound in staining yeast cell walls. While specific data for this compound is limited, its structural similarity to the well-characterized Fluorescent Brightener 28 (also known as Calcofluor White M2R) allows for the adaptation of established protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₃₄H₂₈N₁₀Na₂O₈S₂ | [1][2] |

| Molecular Weight | 814.76 g/mol | [1][2] |

| Appearance | Slight yellowish powder | [3] |

| Maximum Absorption (λex) | 348-350 nm | [3] |

| Maximum Emission (λem) | ~430-435 nm (inferred from Fluorescent Brightener 28) | [4][5] |

Mechanism of Action

This compound, like other stilbene-based brighteners, binds to β-1,3 and β-1,4 polysaccharides. In yeast, its primary target is chitin, a polymer of N-acetylglucosamine that is a crucial component of the cell wall, particularly enriched in bud scars.[6] The binding of the dye to chitin is non-covalent and results in a significant increase in fluorescence emission, allowing for the specific visualization of chitin-rich structures under a fluorescence microscope.[7] This interaction can also interfere with cell wall assembly, and at higher concentrations, stilbene (B7821643) brighteners can exhibit fungicidal properties.[8]

Applications in Yeast Research

-

Visualization of Cell Wall and Bud Scars: Enables clear imaging of the yeast cell wall and the chitin-rich bud scars, which can be used to determine the replicative age of a cell.[3]

-

Quantification of Chitin Content: The fluorescence intensity of the stained cells can be correlated with the amount of chitin, providing a quantitative measure of cell wall composition.[9]

-

Assessment of Cell Wall Integrity: Changes in cell wall structure due to genetic mutations, drug treatment, or environmental stress can be monitored by observing alterations in staining patterns.

-

High-Throughput Screening: The simple and rapid staining protocol is amenable to high-throughput screening assays for compounds that affect cell wall synthesis or integrity.

Experimental Protocols

The following protocols are based on established methods for the closely related Fluorescent Brightener 28 (Calcofluor White M2R) and should be optimized for specific yeast strains and experimental conditions.

Protocol 1: General Staining of Yeast Cells for Microscopy

This protocol is suitable for the routine visualization of yeast cell walls and bud scars.

Materials:

-

Yeast culture (e.g., Saccharomyces cerevisiae)

-

This compound stock solution (1 mg/mL in sterile distilled water)

-

Phosphate-buffered saline (PBS) or appropriate imaging buffer

-

Microscope slides and coverslips

-

Fluorescence microscope with a DAPI filter set (or similar UV excitation)

Procedure:

-

Harvest yeast cells from a liquid culture by centrifugation (e.g., 5,000 x g for 5 minutes).

-

Wash the cells once with PBS to remove residual media.

-

Resuspend the cell pellet in PBS to the desired cell density.

-

Add this compound stock solution to the cell suspension to a final concentration of 5-25 µM. The optimal concentration should be determined empirically.

-

Incubate for 10-20 minutes at room temperature, protected from light.[1]

-

(Optional) Wash the cells once with PBS to remove unbound dye and reduce background fluorescence.

-

Mount a small volume of the stained cell suspension on a microscope slide with a coverslip.

-

Observe the cells using a fluorescence microscope with UV excitation (e.g., ~350-360 nm) and blue emission (e.g., ~430-460 nm).[4]

Protocol 2: Quantitative Analysis of Chitin Content

This protocol allows for the quantification of relative chitin content in a yeast population using a microplate reader.

Materials:

-

Yeast cultures grown under different conditions

-

This compound staining solution (e.g., 10 µM in PBS)

-

96-well black, clear-bottom microplate

-

Microplate reader with fluorescence detection capabilities (excitation ~350 nm, emission ~435 nm)

Procedure:

-

Grow yeast cultures to the desired growth phase.

-

Harvest a fixed volume of each culture and wash the cells with PBS.

-

Resuspend the cells in PBS to a standardized cell density (e.g., OD₆₀₀ of 0.5).

-

Pipette 100 µL of each cell suspension into the wells of a 96-well plate. Include wells with PBS only as a blank.

-

Add 100 µL of this compound staining solution to each well.

-